Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Methyl 4-methylbicyclo[222]octane-2-carboxylate is a chemical compound with a unique bicyclic structure It is part of the bicyclo[222]octane family, which is known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure. This is followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and ethers.
Scientific Research Applications
Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in mechanistic studies.
Biology: Investigated for its potential biological activity and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The bicyclic structure provides rigidity, which can influence its binding to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
- Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl-
- Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride .
Uniqueness
Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
62934-99-0 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-11-5-3-8(4-6-11)9(7-11)10(12)13-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
CABFXCYMSAGIPV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)C(C2)C(=O)OC |
Origin of Product |
United States |
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